

Application Notes and Protocols for NMR and FTIR Analysis of Vinyl Oleate

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Compound of Interest		
Compound Name:	Vinyl oleate	
Cat. No.:	B1623475	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Vinyl oleate** is an unsaturated fatty acid ester with significant applications in polymer chemistry, lubricants, and as a precursor in organic synthesis. Accurate structural characterization is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in **vinyl oleate**. This document provides detailed protocols for the analysis of **vinyl oleate** using both ¹H and ¹³C NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Analysis of Vinyl Oleate

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure elucidation and purity assessment.

Experimental Protocol: Sample Preparation and Acquisition

High-quality NMR spectra depend critically on proper sample preparation.

Materials:



- Vinyl oleate sample
- High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tube (5 mm, high precision)
- Glass Pasteur pipette and filter plug (e.g., cotton or glass wool)
- Vortex mixer

Procedure:

- Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for vinyl oleate.
 Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.[1][2]
- Concentration:
 - For ¹H NMR, prepare a solution by dissolving approximately 5-25 mg of vinyl oleate in 0.6-0.7 mL of CDCl₃.
 - For ¹³C NMR, a more concentrated solution is required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃.
- Dissolution: Add the **vinyl oleate** to the NMR tube, followed by the deuterated solvent. Cap the tube securely and vortex gently until the sample is fully dissolved.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean NMR tube using a Pasteur pipette with a small filter plug.
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectra using standard parameters for ¹H and ¹³C(¹H) (proton-decoupled)
 experiments. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long



(typically 5 times the longest T1 relaxation time).

Data Presentation and Interpretation

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Typical ¹H NMR Spectral Data for Vinyl Oleate in CDCl₃

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment of Protons
~7.28	dd	1H	a: -O-CH=CH2
~5.34	m	2H	b: -CH=CH- (Oleate chain)
~4.87	dd	1H	c: -O-CH=CH2 (trans proton)
~4.56	dd	1H	d: -O-CH=CH2 (cis proton)
~2.38	t	2H	e: -CH ₂ -C=O
~2.01	m	4H	f: -CH ₂ -C=C- (Allylic)
~1.65	m	2H	g: -CH ₂ -CH ₂ -C=O
~1.26	m	~20H	h: -(CH2)n- (Alkyl chain)
~0.88	t	3H	i: -CH₃

Data compiled from analogous structures and typical values.[3][4] dd = doublet of doublets, m = multiplet, t = triplet

Table 2: Typical ¹³C NMR Spectral Data for Vinyl Oleate in CDCl₃



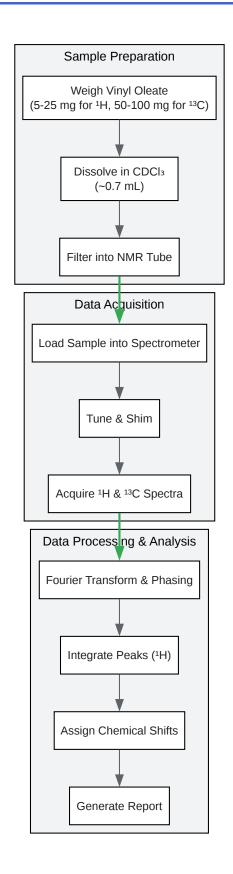
Chemical Shift (δ, ppm)	Assignment of Carbons
~172.4	1: C=O (Ester)
~141.2	2: -O-CH=CH ₂
~130.0	3: -CH=CH- (Oleate chain, C10)
~129.7	4: -CH=CH- (Oleate chain, C9)
~97.5	5: -O-CH=CH ₂
~34.2	6: -CH ₂ -C=O
~31.9	7: Alkyl Chain
~29.7 - 29.1	8: -(CH ₂)n- (Alkyl chain)
~27.2	9: -CH ₂ -C=C- (Allylic)
~24.9	10: -CH ₂ -CH ₂ -C=O
~22.7	11: -CH ₂ -CH ₃
~14.1	12: -CH₃

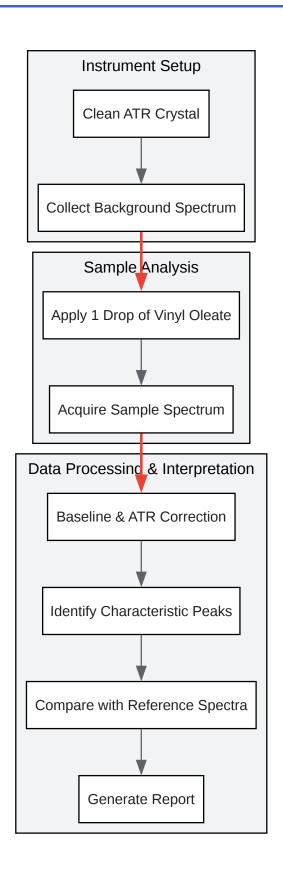
Data compiled from analogous structures and typical values.[5][6][7][8][9]

Visualization: NMR Analysis Workflow

The logical flow from sample preparation to final data analysis is outlined below.







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